molecular formula C14H14N3NaO8S B584885 Entacapone-3'-sulfate Sodium Salt CAS No. 158069-72-8

Entacapone-3'-sulfate Sodium Salt

Cat. No.: B584885
CAS No.: 158069-72-8
M. Wt: 407.329
InChI Key: RWNIMJWLKBFQNW-OAZHBLANSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Entacapone-3’-sulfate Sodium Salt is a biochemical compound primarily used in proteomics research. It is a metabolite of Entacapone, a drug that acts as a peripheral inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is particularly significant in the study of Parkinson’s disease due to its role in enhancing the effects of levodopa/carbidopa therapy .

Preparation Methods

The preparation of Entacapone-3’-sulfate Sodium Salt involves several synthetic routes and reaction conditions. One common method includes the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a two-component solvent system, a catalyst, and optionally a phase transfer catalyst . This reaction yields Entacapone, which can then be further processed to obtain Entacapone-3’-sulfate Sodium Salt. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Entacapone-3’-sulfate Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Entacapone-3’-sulfate Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Entacapone-3’-sulfate Sodium Salt involves the inhibition of catechol-O-methyltransferase (COMT). By inhibiting COMT, the compound alters the plasma pharmacokinetics of levodopa, leading to increased and more sustained plasma levels of levodopa when administered with a decarboxylase inhibitor like carbidopa. This results in more constant dopaminergic stimulation in the brain, which is beneficial for patients with Parkinson’s disease .

Comparison with Similar Compounds

Entacapone-3’-sulfate Sodium Salt is structurally and pharmacologically related to other COMT inhibitors such as Tolcapone. unlike Tolcapone, Entacapone is not associated with hepatotoxicity, making it a safer alternative for long-term use. Other similar compounds include Carbidopa and Levodopa, which are often used in combination with Entacapone for the treatment of Parkinson’s disease .

Similar Compounds

  • Tolcapone
  • Carbidopa
  • Levodopa

Entacapone-3’-sulfate Sodium Salt stands out due to its specific role in enhancing the effects of levodopa/carbidopa therapy without the associated risks of hepatotoxicity seen with other COMT inhibitors .

Properties

IUPAC Name

sodium;[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O8S.Na/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24;/h5-7,18H,3-4H2,1-2H3,(H,22,23,24);/q;+1/p-1/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNIMJWLKBFQNW-OAZHBLANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])/C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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